
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is a compound belonging to the quinoline carboxamide family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of 2-methoxyaniline as a starting material, which undergoes a series of reactions including cyclization and amination to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to optimize yield and purity. The process may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like halides or alkoxides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting specific kinases, such as the ataxia telangiectasia mutated (ATM) kinase. This inhibition disrupts the signaling pathways involved in cell cycle regulation and DNA repair, leading to potential therapeutic benefits in cancer treatment . The molecular targets include the active sites of these kinases, where the compound binds and prevents their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory effects.
Quinoline-3-carboxamide derivatives: A broad class of compounds with varying biological activities.
Uniqueness
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methoxyphenyl)amino)- is unique due to its specific structural features, such as the methoxyphenyl group, which contributes to its selective inhibition of certain kinases. This selectivity makes it a valuable compound for targeted therapeutic applications .
Eigenschaften
CAS-Nummer |
117052-11-6 |
|---|---|
Molekularformel |
C17H19N3O2 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
2-(2-methoxyanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-9-5-4-8-14(15)20-17-12(16(18)21)10-11-6-2-3-7-13(11)19-17/h4-5,8-10H,2-3,6-7H2,1H3,(H2,18,21)(H,19,20) |
InChI-Schlüssel |
AWRNFTCQQVWBCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


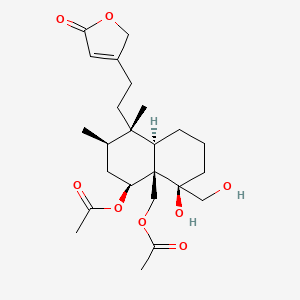
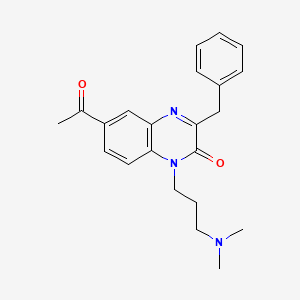


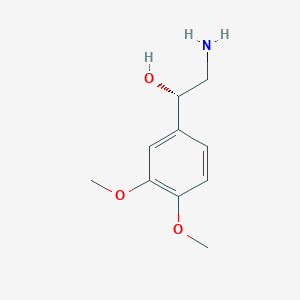
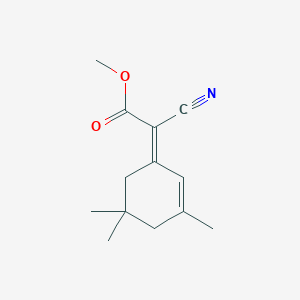
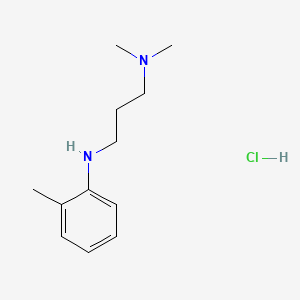

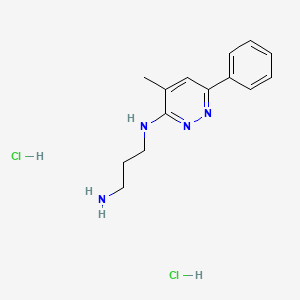

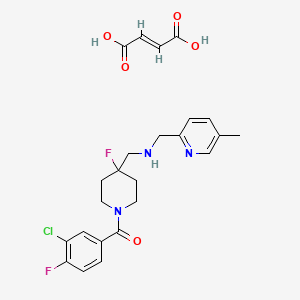
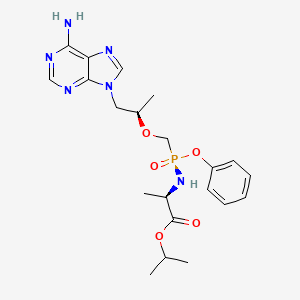
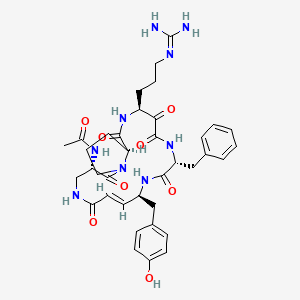
![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
